
Ethanethiol, 2-(cyclohexylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(cyclohexylthio)- is an organosulfur compound with the molecular formula C8H16S2. It is characterized by the presence of a thiol group (-SH) attached to an ethane backbone, with a cyclohexylthio group (-SC6H11) substituent. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(cyclohexylthio)- typically involves the reaction of ethanethiol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the electrophilic carbon of cyclohexyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of ethanethiol, 2-(cyclohexylthio)- can be achieved through continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Ethanethiol, 2-(cyclohexylthio)- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of ethanethiol and cyclohexane. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group in ethanethiol, 2-(cyclohexylthio)- can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol, cyclohexane.
Substitution: Various substituted thiols.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting sulfur-related pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(cyclohexylthio)- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethanethiol: A simpler thiol with a similar structure but without the cyclohexylthio group.
Cyclohexanethiol: Contains a cyclohexyl group attached to a thiol group, similar to ethanethiol, 2-(cyclohexylthio)- but lacks the ethane backbone.
Methanethiol: A smaller thiol with a single carbon backbone.
Uniqueness: Ethanethiol, 2-(cyclohexylthio)- is unique due to the presence of both an ethane backbone and a cyclohexylthio group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
10160-81-3 |
|---|---|
Molekularformel |
C8H16S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2-cyclohexylsulfanylethanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI-Schlüssel |
SITRHIYWGAHLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
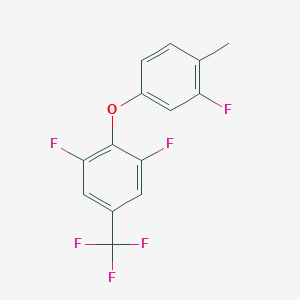
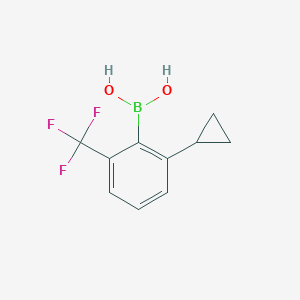

![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

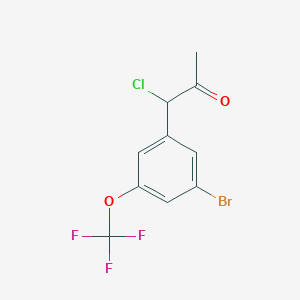
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
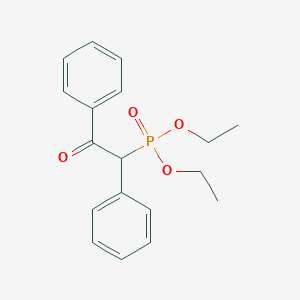
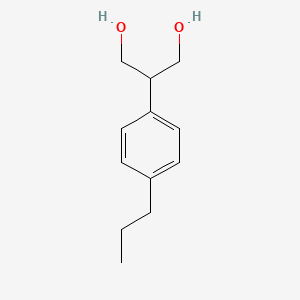
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
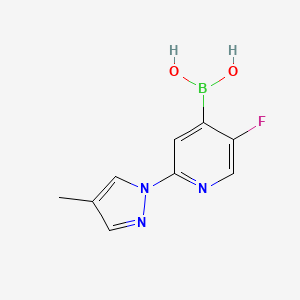
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
